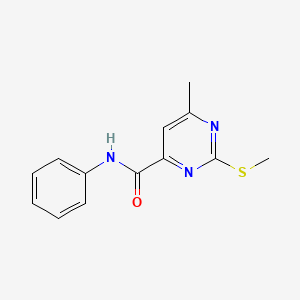
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family. It is a white crystalline solid that has a molecular weight of 305.39 g/mol. This compound has been studied extensively due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been found to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in the replication of DNA. This compound has also been found to inhibit the activity of various signaling pathways that are involved in the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide in lab experiments is its potential anticancer activity. This compound has been found to be effective against various types of cancer, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel derivatives of this compound with improved solubility and bioavailability is another potential direction for future research.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide is a promising compound that has potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antiproliferative activities. The synthesis of this compound can be carried out using various methods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. There are several future directions for the research on this compound, including the study of its mechanism of action and the development of novel derivatives with improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of 6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide can be carried out using various methods. One of the most commonly used methods is the reaction of 2-amino-6-methylpyrimidine with methylsulfonyl chloride, followed by the reaction of the resulting compound with phenyl isocyanate. The final product can be obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
6-methyl-2-(methylsulfanyl)-N-phenylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antiproliferative activities. This compound has also been found to be effective against various types of cancer, such as breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
6-methyl-2-methylsulfanyl-N-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-8-11(16-13(14-9)18-2)12(17)15-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXWLHBWTNOPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-3-phenyl-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2388151.png)
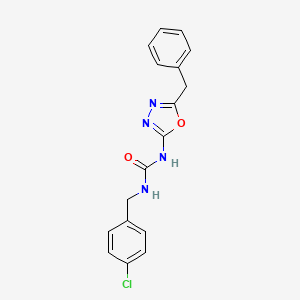
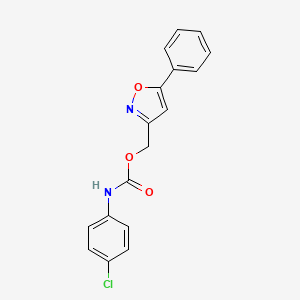
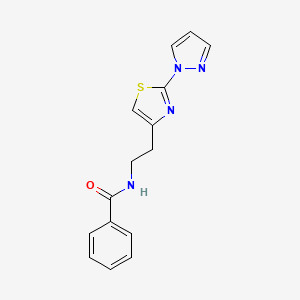
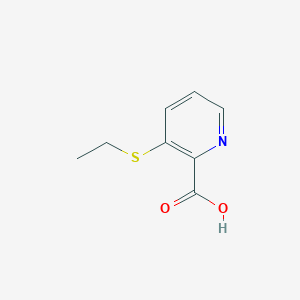
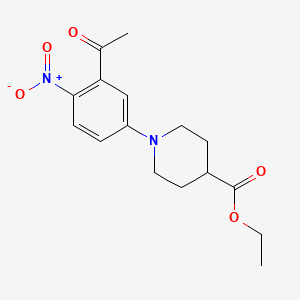
![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388162.png)
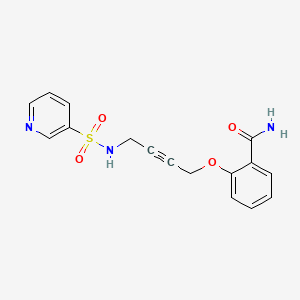
![(Z)-2-Cyano-3-[4-(4-hydroxypiperidin-1-yl)phenyl]-N-propan-2-ylprop-2-enamide](/img/structure/B2388165.png)
![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)
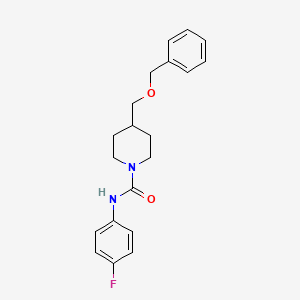
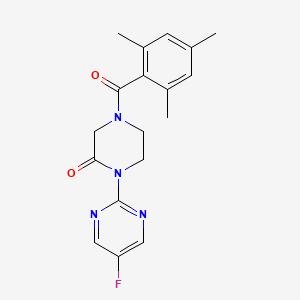
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)